molecular formula C10H17N3 B13061866 1-cyclohexyl-3-methyl-1H-pyrazol-4-amine

1-cyclohexyl-3-methyl-1H-pyrazol-4-amine

Cat. No.: B13061866
M. Wt: 179.26 g/mol
InChI Key: JZMOZEQFQWBYIN-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-methyl-1H-pyrazol-4-amine is an organic compound with the molecular formula C10H17N3 It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

The synthesis of 1-cyclohexyl-3-methyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclohexylhydrazine with 3-methyl-2-butanone under acidic conditions to form the desired pyrazole ring. The reaction is usually carried out at elevated temperatures to ensure complete cyclization. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.

Chemical Reactions Analysis

1-Cyclohexyl-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives using reducing agents like sodium borohydride.

    Substitution: The amine group in the compound can undergo substitution reactions with electrophiles to form various substituted derivatives. Common reagents include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclohexyl-3-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used as an intermediate in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Cyclohexyl-3-methyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    1-Methyl-1H-pyrazol-4-amine: This compound lacks the cyclohexyl group, which may affect its binding affinity and specificity for certain targets.

    1-Cyclohexyl-1H-pyrazol-4-amine: This compound lacks the methyl group, which may influence its chemical reactivity and biological activity.

The presence of both the cyclohexyl and methyl groups in this compound makes it unique and potentially more versatile in its applications.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

1-cyclohexyl-3-methylpyrazol-4-amine

InChI

InChI=1S/C10H17N3/c1-8-10(11)7-13(12-8)9-5-3-2-4-6-9/h7,9H,2-6,11H2,1H3

InChI Key

JZMOZEQFQWBYIN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1N)C2CCCCC2

Origin of Product

United States

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